2,4-Diisopropyl-5-methylphenol
CAS No.: 40625-96-5
Cat. No.: VC0516141
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40625-96-5 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | 5-methyl-2,4-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C13H20O/c1-8(2)11-7-12(9(3)4)13(14)6-10(11)5/h6-9,14H,1-5H3 |
| Standard InChI Key | NNSNIMZGXLISCO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(C)C)C(C)C)O |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)C)C(C)C)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 5-methyl-2,4-di(propan-2-yl)phenol, reflecting the positions of its substituents on the aromatic ring . Its molecular formula, C₁₃H₂₀O, corresponds to a molecular weight of 192.30 g/mol .
Stereochemical Features and Structural Representation
The compound’s planar benzene ring is functionalized with two isopropyl groups (-CH(CH₃)₂) at positions 2 and 4, and a methyl group (-CH₃) at position 5. The hydroxyl group (-OH) at position 1 completes the phenolic structure. The spatial arrangement of these substituents creates steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Identifiers
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. For the [M+H]+ adduct (m/z 193.15869), the CCS is 145.2 Ų, indicating a compact molecular geometry . Sodium and potassium adducts exhibit larger CCS values due to increased ionic radius .
Table 2: Predicted Collision Cross-Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 193.15869 | 145.2 |
| [M+Na]+ | 215.14063 | 157.9 |
| [M+NH₄]+ | 210.18523 | 153.7 |
Thermodynamic and Spectral Properties
Comparative Analysis with Related Phenolic Derivatives
Thymol and Carvacrol
Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are monoterpenoid phenols with well-documented antimicrobial properties. The additional isopropyl group in 2,4-diisopropyl-5-methylphenol may alter lipid solubility and cellular permeability, potentially modulating bioactivity .
Table 3: Structural Comparison of Phenolic Derivatives
| Compound | Substituents | Bioactivity |
|---|---|---|
| Thymol | 2-isopropyl, 5-methyl | Antimicrobial, antioxidant |
| Carvacrol | 5-isopropyl, 2-methyl | Antifungal, anti-inflammatory |
| 2,4-Diisopropyl-5-methylphenol | 2,4-diisopropyl, 5-methyl | (Theoretical) Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume